molecular formula C28H27FN2O3 B4046019 1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4046019
M. Wt: 458.5 g/mol
InChI Key: ZGKYPAUKBWJUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C28H27FN2O3 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-2,5-pyrrolidinedione is 458.20057089 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

A study by Chu et al. (1985) developed a series of novel arylfluoroquinolones characterized by a fluorine atom at the 6-position and substituted phenyl groups at the 1-position. The structure-activity relationship studies indicated significant antibacterial potency, with compounds containing p-fluorophenyl or p-hydroxyphenyl at the 1-substituent showing the greatest in vitro antibacterial potency (Chu et al., 1985).

Neurotransmitter Effects

Pettersson (1995) investigated four novel diphenylbutylpiperazinepyridyl derivatives, focusing on their effects on neurotransmitter release and reuptake in the brain. These compounds, including variations with 4-fluorophenyl structures, were found to potently inhibit the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine, and also affected their release (Pettersson, 1995).

Antimycobacterial Properties

Kumar et al. (2008) described the synthesis and evaluation of spiro-piperidin-4-ones, including compounds with 4-fluorophenyl structures, for activity against Mycobacterium tuberculosis. The most active compound exhibited significant in vitro potency and in vivo efficacy in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).

Calcium-Channel Blocking and Antihypertensive Activity

Shanklin et al. (1991) synthesized compounds including 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, with some possessing 4-fluorophenyl structures, as calcium-channel blockers and antihypertensive agents. These compounds demonstrated significant potency in antagonizing calcium-induced contractions in rabbit aortic strips (Shanklin et al., 1991).

Dopamine D4 Receptor Imaging

Eskola et al. (2002) conducted a study synthesizing a compound including 4-fluorophenyl piperazine for potential use in imaging dopamine D4 receptors. The synthesis involved electrophilic fluorination and showed potential for brain imaging applications (Eskola et al., 2002).

Alzheimer's Disease Research

Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, including a 4-fluorophenyl piperazine structure, in conjunction with PET imaging to quantify receptor densities in Alzheimer's disease patients. This study highlighted the potential of such compounds in neurodegenerative disease research (Kepe et al., 2006).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3/c29-23-11-13-24(14-12-23)31-26(32)19-25(27(31)33)30-17-15-22(16-18-30)28(34,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,22,25,34H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKYPAUKBWJUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.